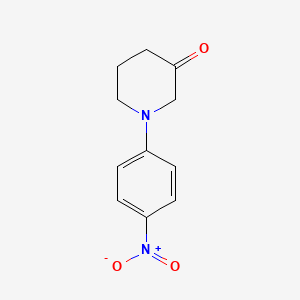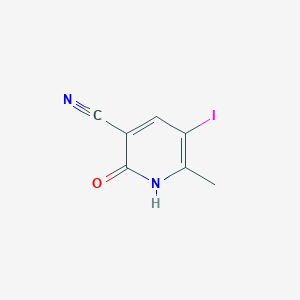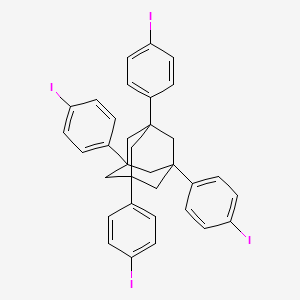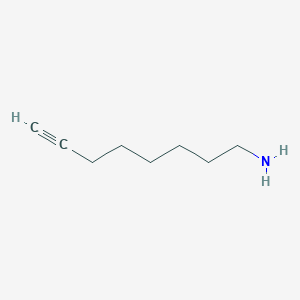
Thiol-PEG5-acid
Vue d'ensemble
Description
Thiol-PEG5-acid is a PEG-based PROTAC linker . PEG stands for polyethylene glycol, a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group .
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The synthesis of PEG involves the reaction of sodium hydrosulfide with unhindered alkyl halides .
Molecular Structure Analysis
The molecular formula of this compound is C13H26O7S . The exact mass is 326.14 and the molecular weight is 326.400 . The structure of this compound includes a thiol group, which is a sulfur-hydrogen (S-H) group, and a polyethylene glycol (PEG) chain .
Chemical Reactions Analysis
Thiols, including this compound, are known to react with aldehydes and ketones to form thioacetals . They also undergo oxidation reactions . Quantitative analysis can be used to detect the amount of thiol functional groups and maleimide-reactive sites in a sample protein .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is hydrophilic, meaning it is soluble in water . The properties of PEG, such as non-toxicity, non-immunogenicity, and high flexibility, also apply to this compound .
Applications De Recherche Scientifique
Hydrogels for Biomedical Applications
Thiol-PEG5-acid is a crucial component in the creation of biocompatible hydrogels, particularly in the field of biomedical applications like drug delivery and regenerative medicine. Different cross-linking chemistries are employed to create hydrogel networks, such as Michael-type addition reactions and acrylate polymerization. These hydrogels can be tailor-made for specific biomedical applications through modifications in the preparation procedure (Yom-Tov, Seliktar, & Bianco-Peled, 2016).
Cancer Cell Imaging
In the field of cancer cell imaging, this compound-modified gold nanoparticles (GNPs) have shown significant promise. These nanoparticles are stable in various biological conditions, making them suitable for applications in bioassays and cancer diagnostics. The modification of GNPs with thiol-ending polyethylene glycol (PEG-SH) via a Au-S bond enhances their colloidal stability, which is crucial for their use in imaging cancer cells (Gao et al., 2012).
Reduction of Protein Adsorption and Macrophage Uptake
This compound is also significant in reducing protein adsorption and macrophage uptake of gold nanoparticles, making them more suitable for biological applications. The incorporation of an alkyl linker between the PEG and the thiol moieties provides a hydrophobic shield layer, which significantly reduces protein adsorption on GNPs and their uptake by macrophages (Larson, Joshi, & Sokolov, 2012).
PEGylation of Proteins
In therapeutic applications, this compound is used in PEGylation processes, particularly in increasing the therapeutic efficacy of protein-based medicines. This involves site-specific PEGylation using native and accessible disulfides, which enhances the biopharmaceuticals' effectiveness without compromising their biological activity or tertiary structure (Brocchini et al., 2008).
Biodegradable Peptide Nanospheres
This compound is employed in creating biodegradable peptide nanospheres with hetero PEG brush surfaces, useful in biomedical applications as bioinert drug carriers. These nanospheres demonstrate exceptional protein resistance and dispersion stability, which is crucial for their efficacy in drug delivery systems (Matsumoto, Matsusaki, & Akashi, 2014).
Mécanisme D'action
Target of Action
Thiol-PEG5-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, the primary targets of this compound are the proteins that it is designed to degrade.
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity. The E3 ligase then transfers ubiquitin to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins with ubiquitin, the system controls the degradation of these proteins, thus regulating their levels within the cell.
Pharmacokinetics
As a protac linker, it is designed to improve the cellular uptake, permeability, and solubility of the protac .
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . By reducing the levels of these proteins, this compound can alter cellular processes and potentially lead to therapeutic effects.
Action Environment
The action of this compound, like all PROTACs, takes place intracellularly . The efficiency of this compound can be influenced by various environmental factors within the cell, such as the presence of the target protein and E3 ligase, the activity of the proteasome, and the overall state of the ubiquitin-proteasome system.
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O7S/c14-13(15)1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQBZABHMDHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168906 | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449390-67-3 | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449390-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:3)](/img/structure/B3103705.png)
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
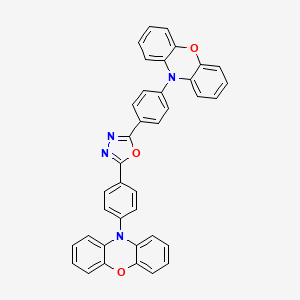
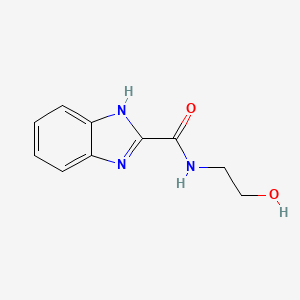
![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)
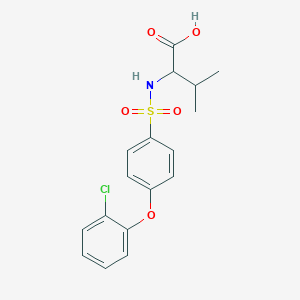
![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)
